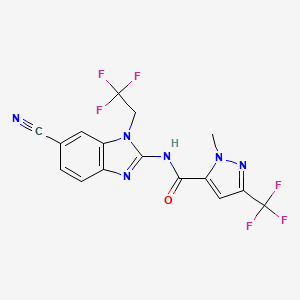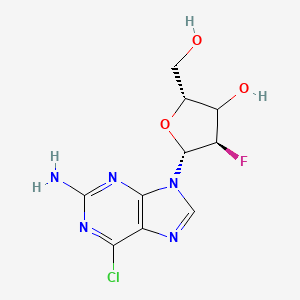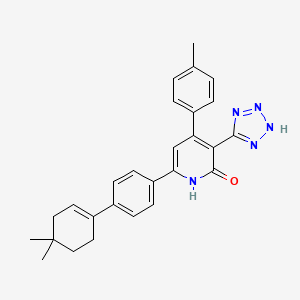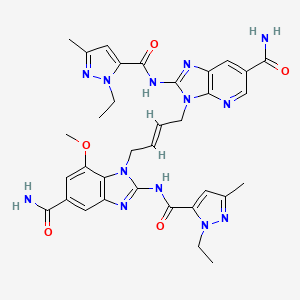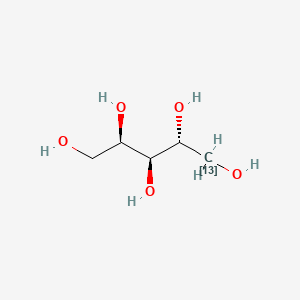![molecular formula C53H78N12O12S2 B12391071 [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is an analogue of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels . This compound is specifically designed for scientific research and has a molecular weight of 1139.39 and a chemical formula of C53H78N12O12S2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise addition of each amino acid to the growing peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the sequential addition of amino acids, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or disulfide bonds, which can affect the peptide’s biological activity and stability .
Wissenschaftliche Forschungsanwendungen
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is used in various scientific research fields, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of vasopressin analogues in cellular processes.
Medicine: Exploring potential therapeutic applications for conditions related to water retention and blood pressure regulation.
Industry: Developing new peptide-based drugs and diagnostic tools
Wirkmechanismus
The mechanism of action of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin involves binding to vasopressin receptors in the body. These receptors are part of the G-protein-coupled receptor (GPCR) family and are involved in various signaling pathways. Upon binding, the compound activates these receptors, leading to the regulation of water retention and vasoconstriction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin: An analogue of vasopressin with specific modifications to enhance its stability and activity.
Desmopressin: A synthetic analogue of vasopressin used to treat diabetes insipidus and bedwetting.
Terlipressin: Another vasopressin analogue used to treat low blood pressure and bleeding esophageal varices.
Uniqueness
This compound is unique due to its specific modifications, which enhance its stability and activity compared to other vasopressin analogues. These modifications make it a valuable tool for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C53H78N12O12S2 |
|---|---|
Molekulargewicht |
1139.4 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(carbamoylamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C53H78N12O12S2/c1-4-77-34-19-17-33(18-20-34)26-36(59-43(68)28-53(79)21-9-6-10-22-53)46(70)61-37(25-32-13-7-5-8-14-32)48(72)64-44(31(2)3)50(74)62-38(27-41(54)66)47(71)63-39(30-78)51(75)65-24-12-16-40(65)49(73)60-35(15-11-23-57-52(56)76)45(69)58-29-42(55)67/h5,7-8,13-14,17-20,31,35-40,44,78-79H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,66)(H2,55,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H3,56,57,76)/t35-,36+,37-,38-,39-,40-,44-/m0/s1 |
InChI-Schlüssel |
XSEDGGMYIVLKDN-YVTRKGAJSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=O)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CCCNC(=O)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


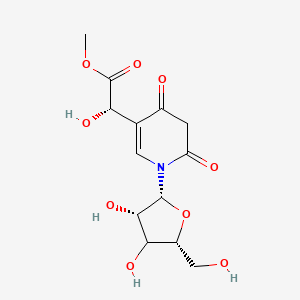

![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)

